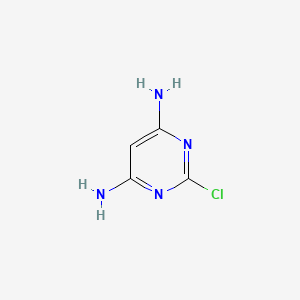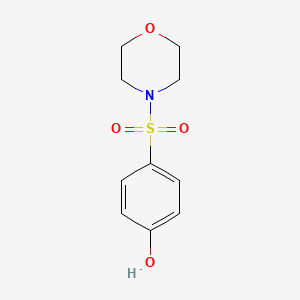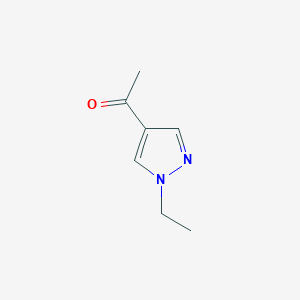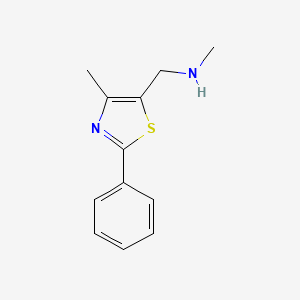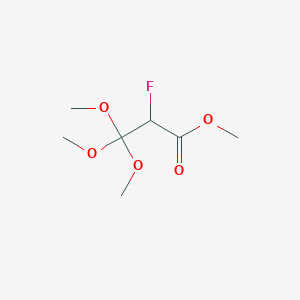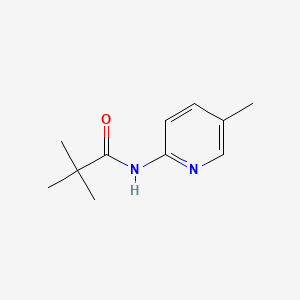
N-(5-Methylpyridin-2-yl)pivalamide
Descripción general
Descripción
“N-(5-Methylpyridin-2-yl)pivalamide” is an organic compound with a molecular formula of C11H16N2O . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The IUPAC name of “N-(5-Methylpyridin-2-yl)pivalamide” is 2,2-dimethyl-N-(5-methyl-2-pyridinyl)propanamide . The InChI code is 1S/C11H16N2O/c1-8-5-6-9(12-7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding for Gene Expression Regulation
A study by Watanabe et al. (2015) demonstrated the use of N-methylpyrrole-N-methylimidazole (PI) polyamide, a class of molecules closely related to N-(5-Methylpyrindin-2-yl)pivalamide, for targeting specific DNA sequences within the minor groove. This approach was used to suppress the expression of specific genes, indicating the potential of such compounds in gene regulation and therapeutic applications (Watanabe et al., 2015).
Development of Anticancer Therapeutics
Yu et al. (2008) explored the structural analogs of N-(5-Methylpyrindin-2-yl)pivalamide for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Through this work, they identified compounds with significant corrector activity, which also implies potential applications in treating diseases through modulation of protein processing (Yu et al., 2008).
Metal-Organic Frameworks for Catalysis and Sorption
Sotnik et al. (2015) utilized the pivalamidate ligand, closely related to N-(5-Methylpyrindin-2-yl)pivalamide, in constructing heterometallic coordination polymers. These materials exhibit unique topological properties, catalytic activities, and gas sorption capabilities, suggesting their utility in material science and catalysis (Sotnik et al., 2015).
Pharmacokinetics and Anti-fibrotic Potential
Research by Kim et al. (2008) investigated the pharmacokinetics, tissue distribution, and anti-fibrotic potential of a novel ALK5 inhibitor, showcasing the importance of N-(5-Methylpyrindin-2-yl)pivalamide derivatives in developing new therapeutic agents. Their findings highlight the drug's promising oral bioavailability and distribution, suggesting its potential as an effective anti-fibrotic treatment (Kim et al., 2008).
Synthesis and Chemical Properties
Aggarwal et al. (2002) demonstrated the role of similar compounds in accelerating the Baylis-Hillman reaction, which is crucial for constructing complex molecules. This research underlines the chemical versatility and potential applications of N-(5-Methylpyrindin-2-yl)pivalamide in synthetic chemistry (Aggarwal et al., 2002).
Propiedades
IUPAC Name |
2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-5-6-9(12-7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCQZJBNEVIURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400418 | |
| Record name | N-(5-Methylpyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methylpyridin-2-yl)pivalamide | |
CAS RN |
86847-78-1 | |
| Record name | 2,2-Dimethyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Methylpyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)
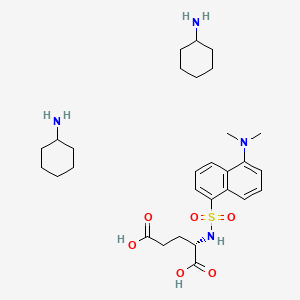
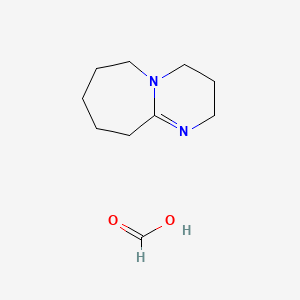
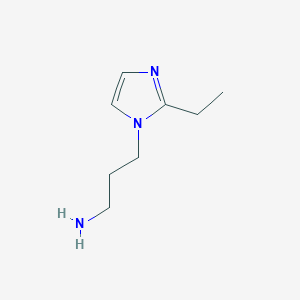
![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)
![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)
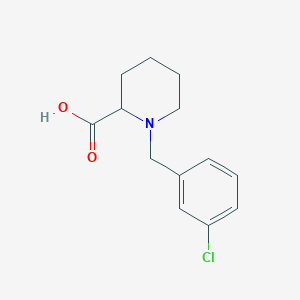
![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)
